![molecular formula C20H26N2O3S2 B5206182 N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide](/img/structure/B5206182.png)
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide
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Overview
Description
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide, also known as BMS-986165, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays an important role in the regulation of the immune system. BMS-986165 is being researched for its potential use in the treatment of autoimmune diseases such as psoriasis, lupus, and multiple sclerosis.
Mechanism of Action
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide works by selectively inhibiting the activity of the TYK2 enzyme, which is involved in the signaling pathways of several cytokines that are implicated in autoimmune diseases. By inhibiting TYK2, N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide reduces the production of these cytokines, which in turn reduces inflammation and other symptoms associated with autoimmune diseases.
Biochemical and Physiological Effects
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide has been shown to effectively reduce inflammation in preclinical studies. In addition, it has been shown to be well-tolerated and to have a favorable pharmacokinetic profile, which suggests that it may be suitable for use in humans.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide is that it has been shown to be highly selective for the TYK2 enzyme, which reduces the risk of off-target effects. However, one limitation is that its efficacy in humans has not yet been established, and more research is needed to determine its safety and effectiveness.
Future Directions
There are several potential future directions for research on N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide. One area of focus could be on its use in combination with other drugs for the treatment of autoimmune diseases. Another area of research could be on its potential use in other diseases, such as cancer, where inflammation plays a role. Additionally, more research is needed to determine the optimal dosing and administration of N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide in humans.
Synthesis Methods
The synthesis of N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide involves several steps, including the use of a palladium-catalyzed cross-coupling reaction and a Suzuki-Miyaura coupling reaction. The final product is obtained in good yield and high purity.
Scientific Research Applications
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide has been the subject of several scientific studies, which have investigated its potential therapeutic applications. In preclinical studies, N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide has been shown to effectively inhibit TYK2 activity, resulting in a reduction in the production of pro-inflammatory cytokines. This suggests that N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide may be effective in the treatment of autoimmune diseases.
properties
IUPAC Name |
N-benzyl-N-methyl-3-(1-thiophen-2-ylsulfonylpiperidin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S2/c1-21(16-18-6-3-2-4-7-18)19(23)10-9-17-11-13-22(14-12-17)27(24,25)20-8-5-15-26-20/h2-8,15,17H,9-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHXAJWSUQIZFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)S(=O)(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-methyl-3-[1-(2-thienylsulfonyl)-4-piperidinyl]propanamide |
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